molecular formula C10H12N4O2 B8332016 2,4-bis-(methyloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2,4-bis-(methyloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B8332016
M. Wt: 220.23 g/mol
InChI Key: QDPPITFCAWWTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178549B2

Procedure details

5-bromo-2,4-bis(methyloxy)pyrimidine (commercially available from Aldrich, 500 mg, 2.283 mmol) was dissolved in 1,2-Dimethoxyethane (DME) (5 ml). Pd(Ph3)4 (132 mg, 0.114 mmol) was added and the reaction mixture was stirred at room temperature for 15 min. 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (commercially available from Maybridge, 997 mg, 4.79 mmol) and 1M/H2O sol. of NaHCO3 (5 ml, 5.00 mmol) were added. After 2 h stirring at 90° C., the reaction mixture was cooled at room temperature, diluted with water (5 ml) and extracted with DCM (3×10 ml). The obtained residue was purified by flash chromatography first eluting with cyclohexane/EtOAc 4:1 then with 1:2 cyclohexane/EtOAc. 483.7 mg of the title compound were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:10][CH3:11])=[N:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:12][N:13]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[N:14]1.C([O-])(O)=O.[Na+]>COCCOC.O>[CH3:9][O:8][C:5]1[N:4]=[C:3]([O:10][CH3:11])[C:2]([C:16]2[CH:15]=[N:14][N:13]([CH3:12])[CH:17]=2)=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Pd(Ph3)4
Quantity
132 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 2 h stirring at 90° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×10 ml)
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by flash chromatography
WASH
Type
WASH
Details
first eluting with cyclohexane/EtOAc 4:1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 483.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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